(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine
Overview
Description
(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine, also known as (R)-PPS, is a chiral amine compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry and drug discovery. It is a useful chiral building block for the synthesis of various enantiomers of amino acids and peptides. In addition, (R)-PPS has been used for the development of new drugs and for the synthesis of enantiomerically pure pharmaceuticals.
Scientific Research Applications
Sulfur-Containing Organosilicon Compounds
Research has delved into practical and valuable organosilicon carbofunctional sulfur-containing compounds, which have demonstrated effectiveness in various applications such as rubber compositions for non-flammable, water- and wear-proof tires, and as ion-exchanging and complexing sorbents of heavy and noble metals (Vlasova, Sorokin, & Oborina, 2017).
Synthesis of N-heterocycles
Chiral sulfinamides, like tert-butanesulfinamide, serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).
Drug Metabolism
Cytochrome P450 enzymes in human liver microsomes are crucial for the metabolism of a diverse number of drugs. The selectivity of chemical inhibitors for specific P450 isoforms plays a critical role in deciphering the involvement of specific isoforms in drug metabolism, with several inhibitors identified for their selectivity across different P450 isoforms (Khojasteh et al., 2011).
Catalysis
Rhodium complexes have been studied for their use in catalytic systems for oxidative functionalization of alkanes, including methane and propane. These complexes offer potential mechanisms for methane activation and conversion into valuable chemicals through redox reactions, highlighting the versatility of sulfur-containing compounds in catalytic processes (Chepaikin & Borshch, 2015).
properties
IUPAC Name |
(3R)-1-propan-2-ylsulfonylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKQAGAWHZUBQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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